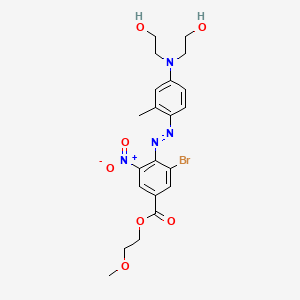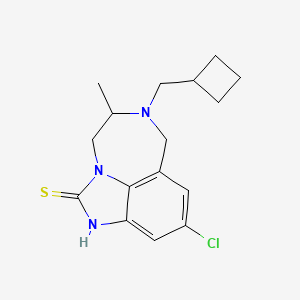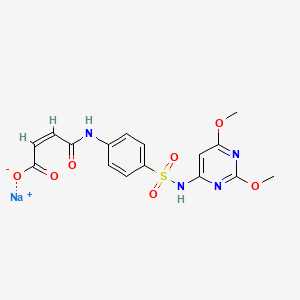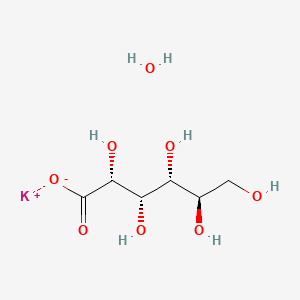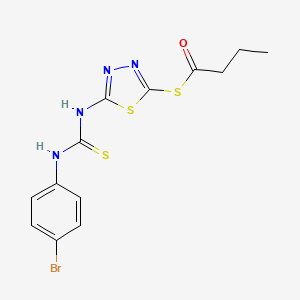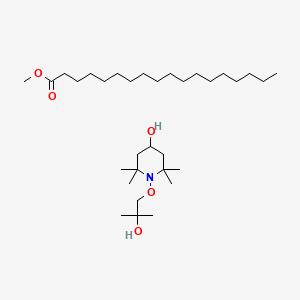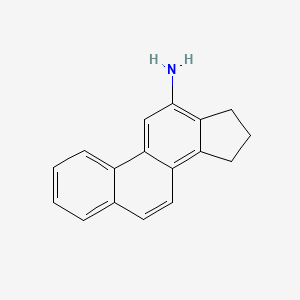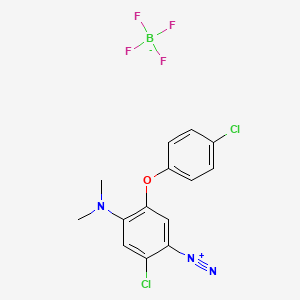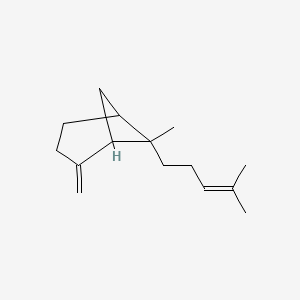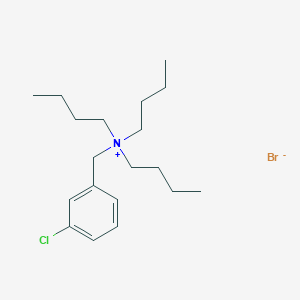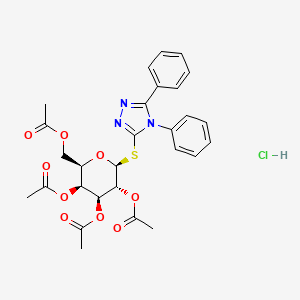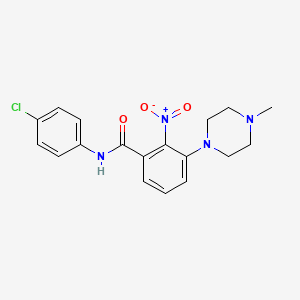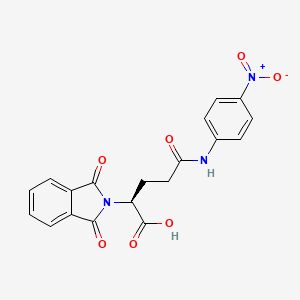
2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)- is a complex organic compound that belongs to the class of isoindole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-acetic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as the nitrophenyl group through substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Isoindole-2-acetic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Aplicaciones Científicas De Investigación
2H-Isoindole-2-acetic acid derivatives have a wide range of applications in scientific research, including:
Medicinal Chemistry: Potential use as therapeutic agents due to their biological activities.
Biological Studies: Investigation of their effects on various biological pathways.
Industrial Applications: Use as intermediates in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2H-Isoindole-2-acetic acid derivatives involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Isoindole Derivatives: Compounds with similar isoindole structures but different substituents.
Phthalic Acid Derivatives: Compounds with related structural motifs.
Uniqueness
The uniqueness of 2H-Isoindole-2-acetic acid, 1,3-dihydro-alpha-(3-((4-nitrophenyl)amino)-3-oxopropyl)-1,3-dioxo-, (S)- lies in its specific functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or specialized journals is recommended.
Propiedades
Número CAS |
56816-40-1 |
|---|---|
Fórmula molecular |
C19H15N3O7 |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
(2S)-2-(1,3-dioxoisoindol-2-yl)-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H15N3O7/c23-16(20-11-5-7-12(8-6-11)22(28)29)10-9-15(19(26)27)21-17(24)13-3-1-2-4-14(13)18(21)25/h1-8,15H,9-10H2,(H,20,23)(H,26,27)/t15-/m0/s1 |
Clave InChI |
YQMYCLQUUAANHT-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


